N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-12-4-7-14(8-5-12)24-17(28)11-33-22-26-19(23)18(21(30)27-22)25-20(29)13-6-9-15(31-2)16(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHGJULNDSKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzamide group and other functional groups. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Functional Group Reactivity
Notable Findings :
-
Thioether oxidation to sulfone increases polarity and alters biological activity .
-
The pyrimidinone ring undergoes Smiles rearrangement under basic conditions (e.g., NaOH/EtOH), forming fused heterocycles .
Stability and Degradation Pathways
| Condition | Degradation Pathway | Products |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of amide bonds | 3,4-Dimethoxybenzoic acid + 4-amino-6-oxo-pyrimidin-5-amine thioether |
| Basic (pH > 10) | Ring-opening via hydroxide attack | 5,6-Dihydroxyuracil derivatives |
| Oxidative (H<sub>2</sub>O<sub>2</sub>) | Sulfoxide/sulfone formation | Oxidized thioether derivatives |
Thermal Stability : Decomposes above 250°C, releasing CO<sub>2</sub> and NH<sub>3</sub> (TGA data inferred from ).
Biological Activity and Derivatization
While not directly studied for this compound, structural analogs exhibit:
-
Anticancer activity : Pyrimidinone derivatives inhibit CDK-2 and induce apoptosis in breast cancer cells .
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Antifolate effects : Dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
Derivatization Strategies :
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- The 4-ethylphenyl group in introduces greater steric bulk and hydrophobicity than p-tolyl. Polarity: The THF group in adds an oxygen atom, increasing polarity and aqueous solubility relative to the aryl-substituted analogs. Crystallinity: The benzyl-substituted analog exhibits a high melting point (196°C), suggesting strong crystalline packing, though comparable data for the target compound and others are lacking.
- Structural Confirmation :
Research Findings and Implications
Synthetic Accessibility :
- The thioether linkage in these compounds is synthetically versatile, enabling modular substitution (e.g., p-tolyl vs. 4-ethylphenyl) to tune bioactivity .
- The 3,4-dimethoxybenzamide group, common across analogs, is likely retained for its hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties :
- Molecular weights (463.5–483.5 g/mol) and lipophilic substituents suggest moderate-to-high logP values, aligning with drug-like properties for central nervous system or intracellular targets.
- The absence of solubility/melting point data for most analogs (except ) underscores a need for further characterization.
Quaternary ammonium compounds (unrelated structurally but methodologically relevant) highlight the utility of spectrofluorometry/tensiometry for critical micelle concentration (CMC) studies , though applicability here depends on surfactant-like behavior from the thioether/amide groups.
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound is categorized as a pyrimidine derivative, characterized by a pyrimidine ring fused with various functional groups. Its molecular formula is , and it has a molecular weight of 469.52 g/mol. The structure includes an amide linkage and methoxy substituents on the aromatic ring, which are known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Pyrimidine Derivatives : The initial step may involve the cyclization of S-alkylated derivatives in acidic conditions.
- Functional Group Modifications : The introduction of various functional groups such as amino and methoxy groups is crucial for enhancing biological activity.
- Optimization of Reaction Conditions : Careful control of temperature, pH, and solvent choice is essential to optimize yield and purity .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives with similar structures possess notable antibacterial and antitubercular properties:
| Compound | Antibacterial Activity (MIC in µg/mL) | Antitubercular Activity (MIC in µg/mL) |
|---|---|---|
| 3a | 200 (S. aureus), 400 (B. subtilis) | - |
| 3b | 100 (E. coli), 200 (P. aeruginosa) | - |
| 4a | 400 (M. smegmatis) | 100 |
| 4c | 800 | 50 |
These results suggest that certain modifications can enhance the antimicrobial efficacy of pyrimidine derivatives .
Anticancer Activity
In addition to antimicrobial properties, N-(4-amino-6-oxo...) has shown promise in anticancer research. Compounds with similar structures have been reported to modulate enzyme activities involved in cancer progression and exhibit cytotoxic effects against various cancer cell lines. For example, some studies indicated that certain analogues could induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress pathways .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Activity : A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies on leukemia cells showed that certain derivatives had IC50 values indicating moderate activity, suggesting that structural modifications could enhance efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
